(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Overview
Description
(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, also known as Boc-3-amino-2-azabicyclo[3.1.0]hexane-2-carboxylic acid, is a bicyclic β-lactam amino acid that has attracted the attention of researchers due to its unique structural and biological properties. This compound has been synthesized using various methods and has shown potential applications in scientific research.
Scientific Research Applications
Synthesis and Stereochemistry
One of the primary areas of research involving this compound is its synthesis and the exploration of its stereochemical properties. For example, Wang Gan et al. (2013) described a scalable, stereoselective synthesis of a structurally related compound, emphasizing the control of stereoselectivity in cyclopropanation steps (Wang Gan et al., 2013). Similarly, Bettina Bakonyi et al. (2013) developed a method for synthesizing all four stereoisomers of a closely related compound, highlighting the importance of stereochemistry in the synthesis of unnatural amino acids (Bettina Bakonyi et al., 2013).
Precursors to Conformationally Constrained β-Amino Acids
Research by G. Krow et al. (2016) discussed the regioselective introduction and transformation of substituents at the C1 carbon of a related azabicyclo compound. These compounds serve as precursors to conformationally constrained β-amino acids, which are significant for forming oligomers with defined secondary structures (G. Krow et al., 2016).
Applications in Peptidomimetics
The compound and its derivatives have been explored for their potential in peptidomimetic applications. For instance, J. Carreras et al. (2010) investigated the use of a novel azabicyclic amino acid in enantiopure forms, employing ring-opening metathesis as a method for accessing a new family of enantiopure proline analogues, which are valuable in the synthesis of peptidomimetics (J. Carreras et al., 2010).
Contribution to Foldamer Research
G. Krow et al. (2010) also investigated oligomers of a methano-bridged pyrrolidine β-carboxylic acid, suggesting an ordered secondary structure even without internal hydrogen bonding. This research contributes to the development of foldamers, oligomers that adopt well-defined three-dimensional shapes (G. Krow et al., 2010).
Structural and Conformational Studies
The compound's structure and conformation have been subjects of interest as well. For instance, the synthesis of a glutamic acid analogue by B. P. Hart et al. (1999) involved converting a hemiaminal intermediate into a trisubstituted pyrrolidine, a process that underscores the compound's versatility in synthesizing complex molecular structures (B. P. Hart et al., 1999).
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is widely used in synthetic organic chemistry . The Boc group is typically used as a protecting group for amines in organic synthesis .
Mode of Action
The compound introduces the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .
Result of Action
The introduction of the Boc group into organic compounds can alter their chemical properties, such as reactivity and stability . This can have various molecular and cellular effects, depending on the specific compound and the context in which it is used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of the introduction of the Boc group is enhanced using flow microreactor systems . .
properties
IUPAC Name |
(1S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFNEQAPCLIBB-HQJQHLMTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@]1(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
CAS RN |
1807940-61-9 | |
Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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